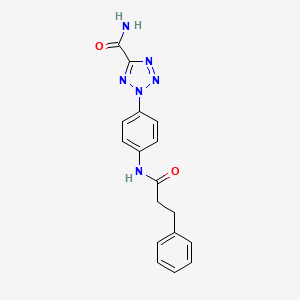

2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide

Description

2-(4-(3-Phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound characterized by a 2H-tetrazole core substituted at position 5 with a carboxamide group and at position 4 with a phenyl ring bearing a 3-phenylpropanamido moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, confers unique electronic and steric properties, making it a pharmacologically relevant scaffold.

Properties

IUPAC Name |

2-[4-(3-phenylpropanoylamino)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c18-16(25)17-20-22-23(21-17)14-9-7-13(8-10-14)19-15(24)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H2,18,25)(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCKMJMWVPJWQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Phenylpropanamido Intermediate: This step involves the reaction of phenylpropanoic acid with an amine to form the phenylpropanamido group.

Introduction of the Tetrazole Ring: The phenylpropanamido intermediate is then reacted with sodium azide and a suitable catalyst to introduce the tetrazole ring.

Final Coupling Reaction: The tetrazole-containing intermediate is coupled with a carboxamide group under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The tetrazole ring and phenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents or alkylating agents under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Chemistry: It serves as a precursor for the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related molecules with heterocyclic cores, aromatic substituents, or amide linkages. Key comparisons include:

Key Insights

Heterocyclic Core Differences :

- Tetrazole vs. Triazole : The tetrazole core (4 nitrogen atoms) is more electron-deficient and acidic (pKa ~4–5) than triazoles (3 nitrogen atoms, pKa ~8–10), influencing solubility and reactivity. Tetrazoles are often synthesized via [2+3] cycloaddition between nitriles and azides, whereas triazoles may utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Thiazole vs. Tetrazole : Thiazoles (nitrogen-sulfur heterocycles) exhibit distinct electronic profiles, often exploited in kinase inhibitors. The target compound’s tetrazole may offer stronger hydrogen-bonding capacity due to its carboxamide group .

Aromatic Substituent Effects :

- The 3-phenylpropanamido group in the target compound shares structural similarities with the naphthalene and phenyl substituents in ’s dipeptide. Aromatic moieties are critical for enhancing lipophilicity and target engagement, as seen in the glioblastoma-selective apoptosis induced by the dipeptide derivative .

Synthetic Routes :

- The triazole derivative in underwent nucleophilic substitution with ethyl chloroformate, a reaction less feasible for tetrazoles due to their higher acidity. Tetrazole synthesis typically requires harsh conditions (e.g., sodium azide, high temperatures) .

Biological Implications :

- While the target compound’s activity is undocumented, highlights that aromatic amide derivatives can exhibit cell-selective cytotoxicity. This suggests that the phenylpropanamido group in the target may similarly enhance selectivity, though mechanistic studies are needed .

Biological Activity

The compound 2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate amine and carboxylic acid derivatives under controlled conditions. The presence of the tetrazole ring is significant due to its ability to interact with various biological targets.

Key Structural Features:

- Tetrazole Ring: Known for its bioisosteric properties, which can enhance the pharmacokinetic profile of compounds.

- Amide Linkage: Often associated with increased stability and bioavailability.

- Phenyl Substituents: These can influence the lipophilicity and interaction with biological receptors.

Anticancer Properties

Research has indicated that compounds containing tetrazole moieties exhibit anticancer activities. For instance, a study demonstrated that similar tetrazole derivatives showed promising results against various cancer cell lines, including breast and colorectal cancer. The mechanism often involves apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T47D (Breast) | <10 | Apoptosis induction |

| Caco-2 (Colon) | <5 | Cell cycle arrest |

Antimicrobial Activity

Tetrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, indicating potential as antibacterial agents. The mode of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

GPR43 Modulation

Recent findings suggest that this compound acts as a modulator of G-protein coupled receptor 43 (GPR43). This receptor is implicated in inflammatory responses and metabolic regulation. Compounds that target GPR43 may offer therapeutic benefits in treating gastrointestinal disorders and obesity-related conditions.

Case Studies

-

Anticancer Activity Study : A series of experiments conducted on various human cancer cell lines revealed that the compound exhibited significant cytotoxicity, particularly in T47D and HT-29 cells, with IC50 values indicating potent activity.

- Methodology : Cells were treated with varying concentrations of the compound, followed by MTT assays to assess viability.

- Results : The compound induced apoptosis as confirmed by flow cytometry analysis.

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against common pathogens such as E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) below 100 µg/mL, showcasing its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.